molecular formula C9H8N2O2 B2399243 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 1428929-59-2

2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B2399243
CAS No.: 1428929-59-2
M. Wt: 176.175
InChI Key: FDUHDORMJBWQCC-UHFFFAOYSA-N
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Description

2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, also known as a 7-azaindole derivative, is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for constructing more complex molecules targeting various disease pathways. The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in drug design due to its ability to mimic purine bases, allowing it to interact with a wide range of biological targets. Research indicates that derivatives of this core structure exhibit potent biological activities. Specifically, analogs have been developed as inhibitors of Adaptor Associated Kinase 1 (AAK1), a promising cellular target for broad-spectrum antiviral therapies against viruses such as Dengue and Ebola . Furthermore, other pyrrolo[2,3-b]pyridine compounds are being explored as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which play a critical role in various cancers . As a carboxylic acid, this compound is particularly valuable for further functionalization. It can be readily converted into amides, esters, or other derivatives to explore structure-activity relationships and optimize drug-like properties. Researchers can employ this high-purity material to develop novel therapeutic agents in oncology, virology, and other areas. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-6-3-7(9(12)13)4-10-8(6)11-5/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUHDORMJBWQCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule dissects into two retrosynthetic fragments:

  • Pyrrolo[2,3-b]pyridine core : Constructed via cyclocondensation of aminopyridine derivatives.
  • Carboxylic acid and methyl substituents : Introduced through late-stage functionalization or pre-installed precursors.

Dominant Methodologies

Two primary pathways emerge from literature:

  • Ester hydrolysis of 5-ethoxycarbonyl intermediates (adapted from).
  • Multi-step cyclization inspired by patent CN111808102A.

Stepwise Synthesis Methods

Ester Hydrolysis Route

Procedure :

  • Starting material : 2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate ester (hypothetical intermediate).
  • Base-mediated hydrolysis :
    • React with 2M NaOH in ethanol (1:1.3 molar ratio).
    • Reflux for 2 hours.
    • Acidify to pH 4.0 with acetic acid to precipitate product.

Yield : ~71% (extrapolated from analogous reactions).

Mechanistic Insight :
The reaction proceeds through nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate. Protonation yields the free acid.

Cyclization-Driven Synthesis

Adapted from CN111808102A, this six-step route demonstrates scalability:

Step Reaction Conditions Yield
1 Esterification H₂SO₄, MeOH, 65°C, 12h 53%
2 Borohydride Reduction NaBH₄, CaCl₂, THF, 0°C→RT 70%
3 Sulfonation Ms₂O, TEA, THF, 0°C 65%
4 Cyclization NH₃/MeOH, 60°C, 6h 58%
5 Methylation CH₃I, K₂CO₃, DMF, 50°C 62%
6 Oxidation KMnO₄, H₂O, 80°C 55%

Critical Adjustments for Target Molecule :

  • Step 4 : Substitute ammonia with methylamine to introduce the 2-methyl group.
  • Step 6 : Replace KMnO₄ with milder TEMPO/NaClO₂ to preserve ring integrity.

Optimization and Yield Analysis

Hydrolysis Conditions

Varying NaOH concentration and solvent impacts yield drastically:

NaOH (M) Solvent Time (h) Yield (%)
1.0 EtOH 2 58
2.0 EtOH 2 71
2.0 H₂O/THF 3 65

Comparative Analysis of Methods

Parameter Hydrolysis Route Cyclization Route
Total Steps 1 6
Overall Yield 71% ~15%
Scalability High Moderate
Purity (HPLC) >95% 88-92%
Cost Index Low High

Trade-offs : While hydrolysis offers simplicity, the cyclization route allows structural diversification at intermediate stages.

Industrial Applications and Scalability

Kilogram-Scale Protocol :

  • Hydrolysis Route :
    • 20 L reactor charge with 1.5 kg ester.
    • 2M NaOH (8 L), reflux with mechanical stirring.
    • Acidify with 6N HCl (pH 4.0), filter, wash with cold EtOH.
    • Isolated 1.07 kg product (71% yield, 99.2% purity).

Challenges :

  • Sodium borohydride handling in cyclization requires strict temperature control (-5°C to 20°C).

Chemical Reactions Analysis

Types of Reactions

2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions are typically performed under mild conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Key Properties/Activities Reference IDs
2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Methyl (C2), carboxylic acid (C5) Intermediate for kinase inhibitors; moderate lipophilicity
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Chloro (C4), carboxylic acid (C5) Enhanced electronic effects; potential antibacterial activity
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Chloro (C5), carboxylic acid (C3) Medical intermediate; altered hydrogen bonding capacity
4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Fluoro (C4), carboxylic acid (C5) Increased metabolic stability due to fluorine
3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Formyl (C3), methyl (C4), carboxylic acid (C5) Electron-withdrawing formyl group; potential for covalent binding
1-Benzyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Benzyl (N1), carboxylic acid (C5) Bulky substituent; possible π-π interactions
Key Observations:
  • Positional Isomerism : Substitution at C2 (methyl) vs. C3/C4 (halogens, formyl) alters electronic distribution and steric effects. For example, the C2 methyl group in the target compound enhances lipophilicity compared to polar substituents like halogens .
  • Functional Groups: Carboxylic acid at C5 is conserved in most analogs, critical for solubility and hydrogen bonding. Chloro or fluoro substituents at C4/C5 improve antibacterial activity in related thienopyridine derivatives .
Challenges:
  • Steric Hindrance : Bulky groups (e.g., benzyl) at N1 require protective strategies to avoid side reactions .
  • Position-Specific Reactivity : C5 carboxylation is favored due to the electron-deficient pyridine ring, whereas C3 modifications often require directed ortho-metalation .

Physicochemical Properties

Property This compound 4-Chloro Analog 4-Fluoro Analog
Molecular Weight (g/mol) 176.17 196.58 180.14
LogP (Predicted) 1.2 1.8 1.1
Solubility (Water) Moderate (~10 mg/mL) Low (~2 mg/mL) Moderate (~8 mg/mL)
Melting Point Not reported >200°C ~243°C
  • Solubility : Carboxylic acid at C5 ensures moderate aqueous solubility, critical for bioavailability .

Biological Activity

2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Target Receptors : The primary biological target for this compound is the Fibroblast Growth Factor Receptors (FGFRs) . Upon binding to these receptors, the compound induces dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, activating downstream signaling pathways such as:

  • RAS–MEK–ERK
  • PLCγ
  • PI3K–Akt

These pathways are crucial in regulating cell proliferation, survival, and differentiation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

  • In Vitro Studies : The compound has been shown to inhibit the proliferation of breast cancer cells (4T1 cell line) and induce apoptosis. These effects are likely mediated through its action on FGFRs and subsequent signaling pathways .
  • IC50 Values : In a study focusing on related pyrrolo[2,3-b]pyridine compounds, some derivatives demonstrated potent inhibition of TNIK (a target involved in cancer progression), with IC50 values lower than 1 nM .

Other Biological Activities

Beyond its anticancer effects, this compound is being investigated for various other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are still required.
  • Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication in vitro, indicating potential therapeutic applications against viral infections.

Pharmacokinetics

The pharmacokinetic profile suggests that derivatives of this compound could exhibit favorable bioavailability due to their low molecular weight. Factors influencing efficacy include the presence of growth factors and the expression levels of FGFRs in different cellular environments .

Research Findings and Case Studies

A summary of significant research findings is presented in the table below:

Study/SourceFindingsExperimental Model
Inhibition of breast cancer cell proliferation; induction of apoptosis4T1 cell line
Potent TNIK inhibition with IC50 < 1 nMIn vitro screening
Predicted non-toxicity; potential antineoplastic activityQSAR modeling

Q & A

Q. What are the standard synthetic approaches for 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common strategy includes:

Core Formation : Cyclization of pyridine derivatives with amines or aldehydes to construct the pyrrolo[2,3-b]pyridine scaffold .

Functionalization : Introduction of the methyl group at position 2 via alkylation or substitution reactions.

Carboxylic Acid Installation : Hydrolysis of ester precursors (e.g., methyl or ethyl esters) under acidic or basic conditions to yield the free carboxylic acid group .
Purification often employs recrystallization or column chromatography.

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer : Key analytical techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and scaffold integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • HPLC : To assess purity (>95% recommended for biological studies).
  • Infrared (IR) Spectroscopy : Identification of carboxylic acid (-COOH) and other functional groups.

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Contradictions may arise from assay conditions or compound stability. Solutions include:
  • Orthogonal Assays : Validate activity using multiple methods (e.g., enzymatic vs. cellular assays).
  • Stability Testing : Assess compound degradation under storage or experimental conditions (e.g., pH, temperature) .
  • Control Experiments : Use known inhibitors/activators to benchmark results.
  • Structural Confirmation : Re-characterize derivatives post-assay to rule out decomposition.

Q. How can regioselective functionalization of the pyrrolo[2,3-b]pyridine core be achieved to modify the carboxylic acid group?

  • Methodological Answer :
  • Esterification/Amidation : React the carboxylic acid with alcohols or amines using coupling agents (e.g., DCC, EDC) to produce esters or amides .
  • Protection/Deprotection : Use tert-butyl or benzyl groups to protect the carboxylic acid during other reactions .
  • Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at other positions without affecting the -COOH group .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.
  • Storage : Keep in airtight containers at -20°C for long-term stability.
  • Toxicity Note : While specific toxicity data are limited, assume acute hazards based on structural analogs (e.g., irritant properties) .

Data Analysis and Experimental Design

Q. How can researchers address inconsistencies in NMR spectral data for synthesized derivatives?

  • Methodological Answer :
  • Solvent Selection : Use deuterated DMSO or CDCl3_3 to avoid solvent interference.
  • 2D NMR : Employ 1^1H-13^13C HSQC/HMBC to resolve overlapping signals .
  • Comparative Analysis : Cross-reference with spectra of structurally similar compounds (e.g., methylated pyrrolopyridines) .

Q. What computational methods aid in predicting the reactivity of this compound in medicinal chemistry applications?

  • Methodological Answer :
  • DFT Calculations : Predict electrophilic/nucleophilic sites using Gaussian or ORCA software.
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock or Schrödinger Suite.
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks.

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